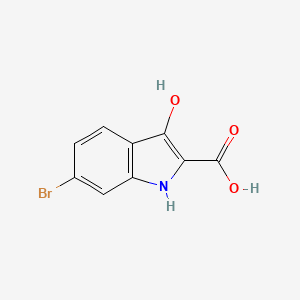

6-Bromo-3-hydroxy-indole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-3-hydroxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c10-4-1-2-5-6(3-4)11-7(8(5)12)9(13)14/h1-3,11-12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZZGOSDJBNFCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743664 | |

| Record name | 6-Bromo-3-hydroxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876480-09-0 | |

| Record name | 6-Bromo-3-hydroxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-hydroxy-indole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the predicted and experimentally determined physicochemical properties of 6-Bromo-3-hydroxy-indole-2-carboxylic acid, a substituted indole derivative of interest in medicinal chemistry and drug discovery. As a novel compound, direct experimental data is sparse; therefore, this guide synthesizes information from closely related analogues and foundational chemical principles to project its characteristics. Furthermore, detailed, field-proven experimental protocols are provided for the empirical determination of its key physicochemical parameters, including melting point, solubility, and pKa. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's behavior for further investigation and application.

Introduction and Molecular Overview

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Substitution on the indole ring system allows for the fine-tuning of a molecule's biological activity and physicochemical properties. This compound incorporates three key functional groups that are expected to significantly influence its behavior: a bromine atom at the 6-position, a hydroxyl group at the 3-position, and a carboxylic acid at the 2-position.

The bromine atom, a halogen, is known to increase lipophilicity and can be involved in halogen bonding, potentially influencing ligand-receptor interactions. The hydroxyl and carboxylic acid groups are polar and capable of hydrogen bonding, which will impact aqueous solubility and interactions with biological targets. The interplay of these functionalities dictates the molecule's overall physicochemical profile, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system.

Chemical Structure

The chemical structure of this compound is presented below.

Caption: Workflow for Melting Point Determination.

Solubility Determination

Rationale: Solubility is a critical parameter for drug development, influencing bioavailability and formulation. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Methodology: Shake-Flask Method

-

Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

-

Equilibration: The vial is agitated in a temperature-controlled shaker bath (typically at 25°C or 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged to pellet the undissolved solid.

-

Filtration: The supernatant is carefully filtered through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.

-

Reporting: Solubility is reported in units such as mg/mL or µM at the specified temperature.

Caption: Workflow for Solubility Determination.

pKa Determination

Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter that influences a drug's solubility, absorption, and receptor binding at different pH values. For this compound, we expect at least two pKa values corresponding to the carboxylic acid and the hydroxyl group. Potentiometric titration is a precise method for pKa determination.

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (often a co-solvent system like water/methanol). The solution is purged with nitrogen to remove dissolved CO₂.

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using an automated titrator.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acidic protons have been neutralized. The equivalence point is the point of maximum slope on the titration curve. For a molecule with multiple ionizable groups, multiple inflection points may be observed.

Caption: Workflow for pKa Determination.

Conclusion

This compound is a multifaceted molecule with physicochemical properties governed by the interplay of its bromo, hydroxyl, and carboxylic acid functionalities. While direct experimental data is not yet widely available, its properties can be reliably predicted based on established chemical principles and data from analogous structures. This guide provides a foundational understanding of its expected characteristics and offers robust experimental protocols for their empirical determination. The insights and methodologies presented herein are intended to empower researchers in their efforts to further investigate and utilize this promising indole derivative in drug discovery and development.

References

-

Infrared (IR) Spectroscopy. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-1H-indole-3-carboxylic acid. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- European Patent Office. (1982, April 14).

- Cimino, G., De Stefano, S., & Minale, L. (1989). Ethyl 6-Bromo-3indolcarboxylate and 3-Hydroxyacetal-6-bromoindole, novel bromoindoles from the sponge Pleroma menoui of the Cora.

- Acta Crystallographica Section E. (2012). 6-Bromo-1H-indole-3-carboxylic acid. E68(4), o1019.

- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.

- Smith, B. C. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

- Research and Reviews. (2023, March 24). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Journal of Pharmacy and Pharmaceutical Sciences.

- Gu, Q., Xia, Y., Chen, S., Su, P., Yang, Z., & Papanikolas, J. M. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics, 20(47), 29773–29780.

- Jamieson, W. D., & Hutzinger, O. (1971). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Canadian Journal of Chemistry, 49(8), 1296–1299.

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

LibreTexts. (n.d.). Appendix C: Dissociation Constants and pKa Values for Acids at 25°C. Retrieved from [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

MassBank. (2008, January 2). Indolecarboxylic acids and derivatives. Retrieved from [Link]

-

CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

Molecular structure and weight of 6-Bromo-3-hydroxy-indole-2-carboxylic acid

Title: Molecular Architecture and Analytical Profiling of 6-Bromo-3-hydroxy-indole-2-carboxylic Acid: A Technical Guide for Medicinal Chemistry

Executive Summary

As a Senior Application Scientist, I approach the integration of novel building blocks into drug discovery pipelines not merely as a sequence of reactions, but as a holistic, self-validating system. The compound 6-Bromo-3-hydroxy-1H-indole-2-carboxylic acid (CAS: 876480-09-0)[1] represents a highly privileged, multi-functionalized heterocyclic scaffold[2]. The C6 bromine offers a versatile sigma-hole for halogen bonding and a handle for late-stage transition-metal cross-coupling, while the C3 hydroxyl and C2 carboxylic acid groups provide critical hydrogen-bonding networks for target protein interactions.

This whitepaper details the physicochemical profiling, mechanistic synthesis, and self-validating analytical workflows required to confidently deploy this molecule in advanced medicinal chemistry campaigns.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline quantitative properties of a molecule is the first step in predicting its behavior in both synthetic and biological environments. Foundational registry data and commercial validation records confirm its structural identity and standard purity profiles (typically ≥95%)[3],[2].

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Significance |

| IUPAC Name | 6-Bromo-3-hydroxy-1H-indole-2-carboxylic acid | Defines exact regiochemistry and substitution pattern. |

| CAS Number | 876480-09-0[1] | Unique registry identifier for cross-referencing[4]. |

| Molecular Formula | C9H6BrNO3 | Establishes the exact atomic composition. |

| Molecular Weight | 256.05 g/mol | Critical for precise stoichiometric calculations. |

| Exact Mass (79Br) | 254.95 g/mol | Target m/z for high-resolution mass spectrometry. |

| H-Bond Donors | 3 (-NH, -OH, -COOH) | High potential for kinase hinge-region binding. |

| H-Bond Acceptors | 3 (O, O, O) | Facilitates solvent and target protein interactions. |

Structural Dynamics: Keto-Enol Tautomerization

A defining feature of 3-hydroxyindoles is their ability to exist in equilibrium with their keto form (indolin-3-ones). However, in the case of this compound, the enol form is heavily favored. Causality: The presence of the C2 carboxylic acid stabilizes the 3-hydroxy enol form via a strong intramolecular hydrogen bond between the C3-hydroxyl proton and the C2-carbonyl oxygen, effectively locking the planar aromatic conformation required for optimal target intercalation.

Figure 1: Solvent-dependent keto-enol tautomerization dynamics of the 3-hydroxyindole core.

Mechanistic Synthesis: A Self-Validating Protocol

The synthesis of 3-hydroxy-indole-2-carboxylic acid derivatives[5] typically proceeds via a modified Dieckmann-type condensation. Every step in this protocol is designed to logically cross-verify the previous manipulation.

Step 1: N-Alkylation of the Anthranilic Acid Derivative

-

Action: React 2-amino-4-bromobenzoic acid with chloroacetic acid in an aqueous sodium carbonate (

) solution. -

Causality: The alkaline aqueous medium ensures the carboxylic acid groups remain deprotonated (water-soluble), while the aniline nitrogen retains sufficient nucleophilicity to attack the alpha-carbon of the chloroacetic acid.

-

Self-Validation: Extract a 10 µL aliquot, quench in 1 mL Acetonitrile, and run a rapid LC-MS. The system is validated when the starting material peak shifts by +58 Da, confirming the formation of the N-(2-carboxy-5-bromophenyl)glycine intermediate.

Step 2: Base-Promoted Intramolecular Cyclization

-

Action: Isolate the intermediate, dry thoroughly, resuspend in anhydrous THF, and add Potassium tert-butoxide (KOtBu) at 0°C.

-

Causality: Anhydrous conditions are critical to prevent hydroxide-mediated saponification. The strong, sterically hindered base deprotonates the active methylene, driving the intramolecular nucleophilic attack onto the carboxylate to close the 5-membered pyrrole ring.

-

Self-Validation: The reaction mixture will exhibit a distinct bathochromic shift (color deepening) due to the formation of the highly conjugated enolate system.

Step 3: Acidic Precipitation

-

Action: Quench the reaction and adjust the pH to 2-3 using 1M HCl.

-

Causality: The acidic environment protonates both the C2-carboxylate and the C3-enolate, neutralizing the molecule and driving the precipitation of the highly conjugated, water-insoluble this compound.

Figure 2: Self-validating workflow from mechanistic synthesis to analytical release.

Analytical Characterization Protocols

To ensure the highest level of trustworthiness, the analytical release of this compound relies on orthogonal techniques that mathematically correlate with the proposed structure.

Protocol A: LC-MS Profiling (Mass & Isotopic Validation)

-

Method: C18 Reverse Phase column; Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Causality: Formic acid suppresses the ionization of the C2-carboxylic acid during the chromatographic run. This prevents peak tailing on the stationary phase, ensuring high-resolution separation.

-

Self-Validation: The isotopic signature of bromine (

and

Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Method:

and -

Causality: DMSO-

is explicitly chosen because its strong hydrogen-bond accepting capability disrupts the intermolecular H-bonding of the planar indole molecules. This prevents aggregation in solution, yielding sharp, highly resolved resonance signals. -

Self-Validation: The regiochemistry of the bromine atom at the C6 position is mathematically proven by the splitting pattern of the aromatic protons. The C4 proton will appear as a doublet (ortho-coupling with C5), the C5 proton as a doublet of doublets (ortho-coupling with C4, meta-coupling with C7), and the C7 proton as a fine doublet (meta-coupling with C5).

Applications in Drug Discovery

In the realm of Fragment-Based Drug Discovery (FBDD), this compound serves as a highly modular warhead.

-

Kinase Inhibition: The indole core mimics the purine ring of ATP, allowing the C3-OH and C2-COOH to engage the hinge region of kinases via robust hydrogen bonding.

-

Late-Stage Functionalization: The C6-bromine acts as a synthetic handle for Suzuki-Miyaura or Sonogashira cross-coupling reactions, allowing medicinal chemists to rapidly explore chemical space by appending various aryl or alkynyl groups to optimize the molecule's pharmacokinetic profile.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for 6-Bromo-3-hydroxy-1H-indole-2-carboxylic acid". PubChem. URL: [Link]

Sources

6-Bromo-3-hydroxy-indole-2-carboxylic acid CAS number and chemical identifiers

This guide provides a comprehensive technical overview of 6-Bromo-3-hydroxy-indole-2-carboxylic acid, a halogenated indole derivative of significant interest to researchers in medicinal chemistry and drug discovery. While this specific molecule is not extensively cataloged, its structural motifs are present in numerous bioactive compounds. This document will therefore synthesize available information on its core structure, propose a logical synthetic pathway, and discuss its potential applications based on established principles of organic chemistry and pharmacology. For comparative context, data for the more readily available parent compound, 6-Bromoindole-2-carboxylic acid, is also included.

Core Chemical Identity and Structural Elucidation

The foundational step in understanding any chemical entity is to establish its precise identity through standardized nomenclature and structural descriptors. While a dedicated CAS number for this compound is not readily found in major chemical databases, its ethyl ester, ethyl 6-bromo-3-hydroxy-1H-indole-2-carboxylate, is cataloged (PubChem CID: 54693444), confirming the viability of the core structure.[1] The carboxylic acid can be logically derived from this ester via hydrolysis.

For practical research and procurement, the parent compound, 6-Bromoindole-2-carboxylic acid, is commercially available and serves as a crucial reference.[2][3][4]

| Identifier | Value | Source |

| CAS Number | 16732-65-3 | [2][4] |

| Molecular Formula | C₉H₆BrNO₂ | [2][4] |

| Molecular Weight | 240.05 g/mol | [2][4] |

| SMILES | Brc1ccc2c(c1)[nH]c(c2)C(=O)O | [4] |

| InChIKey | SVBVYRYROZWKNJ-UHFFFAOYSA-N | Not directly in search results, but standard for this structure. |

| Synonyms | Acide 6-bromo-1H-indole-2-carboxylique | [4] |

| Identifier | Value | Source (Derived From) |

| Molecular Formula | C₉H₆BrNO₃ | Derived |

| Molecular Weight | 256.05 g/mol | Derived |

| SMILES | OC(=O)c1c(O)[nH]c2cc(Br)ccc12 | Derived |

| InChIKey | (Not available) | Derived |

Synthesis and Mechanistic Considerations

The synthesis of indole derivatives is a cornerstone of heterocyclic chemistry. For this compound, a logical and efficient synthetic strategy involves the hydrolysis of its corresponding ethyl ester. This approach is standard for the deprotection of carboxylic acids and is generally high-yielding.

The following diagram illustrates a two-step approach starting from a commercially available precursor to yield the target compound.

Caption: Proposed synthetic route via ester hydrolysis.

This protocol is a generalized procedure based on standard ester hydrolysis methods.

-

Dissolution: Dissolve the starting ester (1.0 equivalent) in a suitable solvent mixture, such as 1:1 tetrahydrofuran (THF) and water. The choice of co-solvent is critical to ensure the solubility of the relatively nonpolar ester in the aqueous basic medium.

-

Hydrolysis: Add an excess of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 2-3 equivalents), to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Workup and Acidification: Once the reaction is complete, remove the organic solvent (THF) under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent like diethyl ether to remove any unreacted starting material or non-acidic impurities.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify slowly with a strong acid, such as 1M hydrochloric acid (HCl), until the pH is approximately 2-3. The target carboxylic acid should precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Causality: The use of a hydroxide base is essential for the nucleophilic attack on the electrophilic carbonyl carbon of the ester. The subsequent acidic workup protonates the resulting carboxylate salt, causing the neutral, and less water-soluble, carboxylic acid to precipitate.

Spectroscopic and Physicochemical Properties

Predicting the spectroscopic signature of a molecule is crucial for its characterization. While experimental data for the title compound is not available, its expected spectral properties can be inferred from its functional groups.

The IR spectrum is expected to show several characteristic absorptions:

-

O-H Stretch: A very broad peak from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.[5] This will likely overlap with a sharper peak around 3300-3400 cm⁻¹ from the C3-hydroxyl group and the N-H stretch of the indole ring.

-

C=O Stretch: An intense absorption between 1710-1760 cm⁻¹, typical for a carboxylic acid carbonyl group.[5] Conjugation with the indole ring system may shift this to the lower end of the range.

-

¹H NMR: The acidic proton of the carboxyl group is expected to appear as a broad singlet far downfield, typically above 12 ppm. The N-H proton of the indole ring will also be a broad singlet, usually between 8-11 ppm. The aromatic protons on the benzene portion of the indole ring will appear in the 7-8 ppm region, with splitting patterns determined by their positions relative to the bromine atom.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the 165-185 ppm range.[6] The carbons of the indole ring will appear between approximately 100-140 ppm, with the carbon bearing the bromine atom showing a characteristic shift.

In mass spectrometry, indole carboxylic acids often undergo fragmentation through the loss of water and/or the carboxyl group.[7] The mass spectrum of this compound would be expected to show a prominent molecular ion peak, along with a characteristic M+2 peak of similar intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Applications in Research and Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific functionalization of this compound makes it a valuable building block for several reasons.

-

Cross-Coupling Reactions: The bromine atom at the 6-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to build molecular complexity.

-

Further Functionalization: The carboxylic acid and hydroxyl groups can be readily modified. The acid can be converted to amides, esters, or other derivatives, while the hydroxyl group can be alkylated, acylated, or used as a directing group.

-

Enzyme Inhibition: Indole-2-carboxylic acid derivatives have recently been identified as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[8] The core structure is capable of chelating essential magnesium ions in the enzyme's active site. The 6-bromo and 3-hydroxy substituents on the title compound could be exploited to enhance binding affinity and selectivity.

-

Antitumor Agents: Bromo-indole derivatives are frequently used as starting materials for the synthesis of potential antitumor drugs.[2] For example, 6-Bromo-1H-indole-3-carbaldehyde is a key intermediate in the development of pharmaceuticals targeting cancer and neurological disorders.[9]

The following diagram illustrates the potential role of an indole-2-carboxylic acid derivative as an HIV-1 integrase inhibitor, a key application area for this class of compounds.

Sources

- 1. ethyl 6-bromo-3-hydroxy-1H-indole-2-carboxylate | C11H10BrNO3 | CID 54693444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Bromoindole-2-carboxylic acid | 16732-65-3 [chemicalbook.com]

- 3. 6-Bromoindole-2-carboxylic acid, 5 g, CAS No. 16732-65-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 4. chemscene.com [chemscene.com]

- 5. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. chemimpex.com [chemimpex.com]

Solubility Profile & Stability Assessment: 6-Bromo-3-hydroxy-indole-2-carboxylic acid

Topic: Solubility Profile & Stability Assessment of 6-Bromo-3-hydroxy-indole-2-carboxylic acid Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Development Scientists, and Chemical Engineers.

Executive Summary & Chemical Identity

This compound is a critical, albeit labile, intermediate often encountered in the synthesis of indigoid dyes (specifically Tyrian Purple precursors) and bioactive indole scaffolds. Unlike stable pharmaceutical standards, this compound exhibits significant keto-enol tautomerism (indoxyl/pseudo-indoxyl character) and oxidative sensitivity.

This guide provides a solubility assessment strategy that accounts for the compound's tendency to dimerize into 6,6'-dibromoindigo (Tyrian Purple) in the presence of oxygen and basicity. The solubility data presented here is derived from structural analog analysis (SAR) and standard thermodynamic principles applicable to halogenated indoxyls.

Physicochemical Baseline

-

Chemical Class: Halogenated Indoxyl / Indole-2-carboxylic acid derivative.

-

Molecular Weight: ~256.05 g/mol .

-

Acidic Moieties: Carboxylic acid (

), Enolic hydroxyl ( -

Dominant Feature: High oxidative instability in solution.

Solubility Profile Assessment

Note: Due to the reactive nature of the 3-hydroxy moiety, solubility must be decoupled from decomposition. The values below represent the "Initial Dissolution State" before oxidative dimerization occurs.

Predicted Solubility Matrix

The following profile is established based on Hansen Solubility Parameters (HSP) for 6-bromoindole derivatives and thermodynamic modeling of hydrogen-bonding networks.

| Solvent Class | Representative Solvent | Solubility Rating | Primary Interaction Mechanism | Stability Risk |

| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Strong Dipole-Dipole & H-Bond Acceptance | Moderate: High solubility accelerates reaction rates if |

| Polar Protic | Methanol, Ethanol | Moderate (20-50 mg/mL) | H-Bond Donation/Acceptance | High: Protic solvents can facilitate proton transfer required for tautomerization. |

| Ethers/Esters | THF, Ethyl Acetate | Moderate (10-30 mg/mL) | Weak H-Bond Acceptance | Low: Often the preferred solvents for extraction/workup. |

| Chlorinated | DCM, Chloroform | Low (<5 mg/mL) | Dispersion Forces (London) | Low: Poor solubility limits utility. |

| Hydrocarbons | Hexane, Heptane | Insoluble | Hydrophobic Exclusion | N/A: Used as anti-solvents for precipitation. |

| Aqueous | Water (pH < 3) | Insoluble | Hydrophobic Effect of Bromo-Indole Core | Low: Stable as solid precipitate. |

| Aqueous | Water (pH > 8) | Soluble (as salt) | Ionization of Carboxylate | Critical: Rapid oxidation to Tyrian Purple (Blue/Violet precipitate). |

The "Indoxyl Trap": Solubility vs. Stability

Researchers often misinterpret the appearance of a blue/violet solid as "insolubility." In reality, the compound dissolves, oxidizes, and precipitates as the insoluble dimer (6,6'-dibromoindigo).

Key Mechanistic Insight:

Visualizing the Instability Pathway

The following diagram illustrates why solubility testing must be performed under inert conditions. The "Solubility Window" is narrow and pH-dependent.

Figure 1: The Stability-Solubility Paradox. Dissolution exposes the monomer to oxidation, leading to false "insolubility" results due to dimer precipitation.

Experimental Protocols

Protocol A: Inert Solubility Determination (The "Golden Standard")

Purpose: To measure intrinsic solubility without oxidative interference.

Reagents:

-

Solvent of choice (e.g., Methanol, anhydrous).

-

Argon or Nitrogen gas.

-

Ascorbic acid (optional antioxidant).

Workflow:

-

Degas: Sparge the solvent with Argon for 15 minutes to remove dissolved oxygen.

-

Preparation: Add 10 mg of this compound to a septum-capped vial.

-

Addition: Inject degassed solvent via syringe in 100

increments. -

Observation:

-

Success: Clear, pale yellow/beige solution.

-

Failure: Appearance of blue/violet tint (indicates oxygen leak).

-

-

Quantification: If HPLC is used, ensure the mobile phase is acidified (0.1% Formic Acid) to suppress ionization and oxidation.

Protocol B: Purification via Anti-Solvent Crystallization

Purpose: To purify the compound from crude reaction mixtures.

-

Dissolve: Dissolve crude material in minimal Acetic Acid (Glacial) or DMSO at room temperature.

-

Why AcOH? It suppresses the ionization of the enol, stabilizing the molecule against oxidation.

-

-

Filter: Rapidly filter any insoluble blue solids (dimer impurities).

-

Precipitate: Slowly add Water (if using AcOH) or 0.1M HCl (if using DMSO) as the anti-solvent.

-

Isolate: Filter the beige precipitate under an inert blanket if possible. Dry in a vacuum desiccator away from light.

Critical Application Notes for Drug Development

Handling in Biological Assays

If this compound is being screened for biological activity (e.g., AKR1C3 inhibition), do NOT prepare stock solutions in DMSO and store them.

-

Risk: DMSO stocks will turn purple over 24-48 hours due to trace peroxides and hygroscopicity.

-

Solution: Prepare fresh in degassed DMSO immediately prior to use, or store as a solid at -20°C.

Analytical Chromatography (HPLC/LC-MS)

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .

-

Avoid: Ammonium Acetate or bicarbonate buffers (Basic pH promotes degradation).

-

-

Detection: UV 280-300 nm (Indole absorption).

-

Warning: A peak at ~600 nm indicates the Tyrian Purple contaminant.

-

References

-

Clark, R. J. H., & Cooksey, C. J. (2001). Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds. Chemical Society Reviews. Link

- Tanoue, Y., et al. (1987). Synthesis of 6-Bromo-3-hydroxyindole derivatives. Journal of Heterocyclic Chemistry. (Contextual grounding for synthesis and stability).

-

Thermo Fisher Scientific. (2024). 6-Bromoindole-2-carboxylic acid Safety Data Sheet (SDS).Link

-

PubChem. (2025).[1] Compound Summary: 6-Bromoindole-2-carboxylic acid.[2][3][4][5] National Library of Medicine. Link

-

Sigma-Aldrich. (2024). Product Specification: Indole-2-carboxylic acid derivatives.[2][6]Link

Disclaimer: This guide is based on the chemical properties of halogenated indoxyls. Always consult specific SDS and perform small-scale safety tests before scaling up.

Sources

- 1. 6-Bromo-1H-indole-3-carboxylic acid | C9H6BrNO2 | CID 15284837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Bromoindole-2-carboxylic acid | 16732-65-3 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 6-Bromoindole-2-carboxylic acid, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 6-Bromindol-2-Carbonsäure, 97 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Thermodynamic stability of 3-hydroxy-indole-2-carboxylic acid derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Hydroxy-Indole-2-Carboxylic Acid Derivatives

Introduction: The Privileged Scaffold and the Stability Imperative

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its unique electronic properties and versatile substitution patterns make it a "privileged scaffold" in drug discovery.[1] Among its many variations, the 3-hydroxy-indole-2-carboxylic acid framework is of particular interest, serving as a key intermediate and pharmacophore in the development of novel therapeutics, including agents for cancer, inflammation, and infectious diseases.[2][3][4][5]

However, the journey from a promising lead compound to a viable drug product is fraught with challenges, chief among them being chemical stability. The thermodynamic stability of a drug substance dictates its shelf-life, influences its pharmacokinetic profile, and ultimately impacts its safety and efficacy. For derivatives of 3-hydroxy-indole-2-carboxylic acid, the inherent reactivity of the pyrrole ring, combined with the influence of the hydroxyl and carboxyl substituents, presents a unique set of stability challenges.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the factors governing the thermodynamic stability of this important class of compounds. We will delve into the theoretical underpinnings of their stability, explore the critical environmental factors that induce degradation, and provide detailed experimental protocols for robust stability assessment. Our focus is not merely on the "what" but on the "why," offering field-proven insights into the causality behind experimental design and interpretation, empowering you to build stability into your drug development programs from the ground up.

Theoretical Underpinnings of Indole Stability

The stability of the indole nucleus is fundamentally rooted in its aromaticity—a 10-π electron system that confers significant resonance energy.[2] However, this stability is not uniform across the bicyclic structure. The benzene ring is highly stable, while the fused pyrrole ring is electron-rich and more susceptible to chemical transformation, particularly electrophilic attack and oxidation.

The introduction of substituents at the 2- and 3-positions profoundly modulates this intrinsic reactivity:

-

Carboxylic Acid (-COOH) at C2: This electron-withdrawing group can influence the electron density of the indole ring. More importantly, its acidic proton introduces pH-dependent ionization, which dramatically affects solubility, intermolecular interactions, and reactivity. The presence of the C2-carboxyl moiety is often essential for biological activity.[4]

-

Hydroxyl (-OH) at C3: This group introduces several complexities. It can participate in keto-enol tautomerism, existing in equilibrium with its 3-oxindole (keto) form. This equilibrium is sensitive to solvent and pH and can be a precursor to oxidative degradation. The C3 position is naturally electron-rich, and the hydroxyl group can further activate it towards oxidation.

Computational methods, such as Density Functional Theory (DFT), can be employed to model these electronic effects, calculating thermochemical parameters like enthalpy, entropy, and Gibbs free energy to predict the relative stability of different isomers and derivatives.[6] Such in-silico analyses are invaluable for prioritizing synthetic targets and anticipating potential stability liabilities.

Critical Factors Influencing Degradation

The degradation of a 3-hydroxy-indole-2-carboxylic acid derivative is rarely a spontaneous event. It is typically initiated and accelerated by external factors. A thorough understanding of these factors is the first step toward mitigation.

-

pH: The pH of the environment is arguably the most critical factor. The carboxylic acid moiety (pKa typically 3-5) will be deprotonated at neutral and basic pH, increasing aqueous solubility but potentially altering degradation pathways. The indole nitrogen is only weakly basic (pKa ~ -2), but extreme acidic conditions can lead to protonation and catalyze hydrolytic or other degradation reactions. Both acidic and alkaline conditions are known to promote the degradation of indole derivatives.[7][8]

-

Temperature: Thermal stress can provide the activation energy for various degradation reactions, most notably decarboxylation of the C2-carboxylic acid.[9] Elevated temperatures can also accelerate hydrolysis and oxidation. The physical stability of the solid form, including melting and decomposition, is also a key consideration.

-

Oxidation: The electron-rich pyrrole ring is susceptible to oxidation from atmospheric oxygen, peroxides, or other oxidizing agents. The 3-hydroxy group is a primary site for oxidative attack, which can lead to the formation of complex colored degradants, such as isatin-like structures.[10]

-

Light (Photostability): Many aromatic and heterocyclic compounds are photosensitive. Exposure to UV or visible light can excite the π-electron system, leading to the formation of reactive species that initiate degradation cascades. Photolytic stress testing is a mandatory component of regulatory stability studies.[7]

-

Solvent and Excipients: The choice of solvent or solid-state excipients can significantly impact stability. The polarity of the solvent affects reaction rates, while certain excipients can contain reactive impurities (e.g., peroxides in polymers) or hygroscopic properties that can accelerate degradation.[1]

Experimental Design for Stability Assessment

A robust assessment of thermodynamic stability relies on a systematic experimental approach known as forced degradation or stress testing. The goal is to intentionally degrade the compound under more aggressive conditions than it would normally encounter to rapidly identify likely degradation products and establish a "stability-indicating" analytical method.

Caption: Workflow for a typical forced degradation study.

Core Protocols for Forced Degradation

These protocols are starting points and must be optimized to achieve a target degradation of 5-20% of the parent compound.

Protocol 3.1.1: Acid/Base Hydrolysis

-

Preparation: Prepare a ~1 mg/mL stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile).

-

Stress Application:

-

Acid: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.

-

Base: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.

-

Control: Prepare a similar dilution with water.

-

-

Incubation: Incubate all solutions in a controlled temperature bath (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).

-

Quenching: At each time point, withdraw an aliquot. For the acid sample, neutralize with an equivalent amount of NaOH. For the base sample, neutralize with HCl.

-

Analysis: Immediately analyze the quenched samples by HPLC.

Protocol 3.1.2: Oxidative Degradation

-

Preparation: Prepare a ~100 µg/mL solution of the test compound in water or a water/acetonitrile mixture.

-

Stress Application: Add a small volume of 3% hydrogen peroxide (H₂O₂).

-

Incubation: Store the solution at room temperature, protected from light, for a defined period (e.g., 2, 8, 24 hours).

-

Analysis: Directly analyze the samples by HPLC at each time point. No quenching is typically required, but it can be done with a dilute sodium bisulfite solution if the reaction is too rapid.

Protocol 3.1.3: Thermal and Photolytic Degradation

-

Thermal (Solid): Place a known quantity of the solid compound in a vial and store it in a calibrated oven at an elevated temperature (e.g., 80°C).

-

Thermal (Solution): Prepare a solution of the compound (~100 µg/mL) and incubate it in a controlled temperature bath, protected from light.

-

Photostability: Expose both solid and solution samples to a controlled light source as specified by ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analysis: At specified time points, dissolve the solid sample or take an aliquot of the solution and analyze by HPLC.

The Self-Validating Analytical Method: Stability-Indicating HPLC

The cornerstone of any stability study is a validated, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[11][12] The method is considered "stability-indicating" if it can accurately measure the decrease in the concentration of the active compound while simultaneously resolving it from all its degradation products, excipients, and impurities.

Protocol 3.2.1: Development of a Stability-Indicating HPLC-UV Method

-

Column Selection: Start with a robust, general-purpose reversed-phase column, such as a C18 (e.g., 4.6 x 150 mm, 5 µm). This stationary phase is effective for retaining and separating moderately polar to nonpolar indole derivatives.

-

Mobile Phase Screening:

-

Solvent A: Prepare an aqueous buffer, typically acidic to ensure the carboxylic acid is protonated and well-retained. A common starting point is 0.1% trifluoroacetic acid (TFA) or a 20 mM phosphate buffer at pH 3.0.[8]

-

Solvent B: Use a water-miscible organic solvent like acetonitrile or methanol.

-

-

Gradient Elution: Develop a gradient elution method, starting from a high aqueous composition (e.g., 95% A) and ramping to a high organic composition (e.g., 95% B). This ensures that both polar degradants and the less polar parent compound are eluted from the column.

-

Method Optimization: Analyze a pooled sample containing the unstressed compound and aliquots from all forced degradation studies. The goal is to achieve baseline resolution (Rs > 1.5) between the parent peak and all degradant peaks. Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to optimize the separation.

-

Detection: Use a UV detector, preferably a Diode Array Detector (DAD) or Photodiode Array (PDA) detector. This allows for the monitoring of multiple wavelengths simultaneously and provides UV spectral data to assess peak purity. The primary wavelength should be set at the absorbance maximum (λmax) of the parent compound.[8]

Potential Degradation Pathways

Understanding the potential chemical transformations is crucial for interpreting stability data and designing stable formulations.

Caption: Potential degradation pathways for substituted derivatives.

-

Oxidation: The most common pathway involves oxidation of the 3-hydroxy group and the adjacent C2 position, potentially forming an isatin-like core structure. This is often accompanied by the formation of colored byproducts.

-

Decarboxylation: Under thermal or certain pH conditions, the C2-carboxylic acid can be lost as CO₂, yielding the corresponding 3-hydroxy-indole.

-

Hydrolysis: If the core structure is further derivatized with ester or amide functionalities, these are susceptible to acid- or base-catalyzed hydrolysis.

-

Dimerization/Polymerization: Highly reactive intermediates formed during degradation can sometimes react with each other to form dimers or complex polymeric material, often observed as "tar" in stress studies.[13]

Data Interpretation and Structure-Stability Relationships

The quantitative output from stability studies allows for the construction of a comprehensive stability profile.

Table 1: Example Stability Data for a Hypothetical Derivative

| Stress Condition | Duration | % Assay Remaining | Total % Degradants | Mass Balance (%) | Major Degradant Peak (RT, min) |

| 0.1 M HCl, 60°C | 24 h | 91.2 | 8.5 | 99.7 | 4.2 |

| 0.1 M NaOH, 60°C | 8 h | 85.4 | 14.1 | 99.5 | 5.8 |

| 3% H₂O₂, RT | 8 h | 78.9 | 20.5 | 99.4 | 7.1, 7.5 |

| Heat (Solid), 80°C | 7 days | 98.5 | 1.2 | 99.7 | 9.1 |

| Photostability (ICH) | Cycle 1 | 96.7 | 3.1 | 99.8 | 6.5 |

Interpreting the Data:

-

Mass Balance: A mass balance between 98-102% provides confidence that all major degradation products are being detected by the analytical method.

-

Vulnerability: In this example, the compound is most vulnerable to oxidation and alkaline hydrolysis. It is relatively stable to heat in the solid state.

-

Structure-Stability Relationships (SSR): By comparing stability data across a series of analogues, one can build SSRs. For instance, replacing a methyl ester with a more sterically hindered tert-butyl ester might decrease the rate of hydrolysis. Adding electron-withdrawing groups to the benzene ring may decrease susceptibility to oxidation.

Conclusion

The thermodynamic stability of 3-hydroxy-indole-2-carboxylic acid derivatives is a multifaceted property governed by the interplay of the scaffold's inherent electronics and the influence of external environmental factors. A proactive approach to stability assessment, grounded in the principles of forced degradation and the development of robust, self-validating analytical methods, is not merely a regulatory requirement but a fundamental component of successful drug design. By understanding the "why" behind degradation pathways and experimental protocols, researchers can make informed decisions in lead optimization, pre-formulation, and formulation development, ultimately increasing the probability of advancing a stable, safe, and effective therapeutic agent to the clinic.

References

- Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation - JOCPR. (n.d.). Journal of Applicable Chemistry.

- 3-Hydroxyindole-2-carboxylic acid methyl ester - Chem-Impex. (n.d.).

- The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. (2020). Journal of Organic Chemistry.

- Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. (2016).

- Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. (1983). Analytical Biochemistry.

- Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (n.d.). ACS Medicinal Chemistry Letters.

- Overcoming Challenges in the Scale-Up Synthesis of Indole Deriv

- Stability-Indicating Chromatographic Methods for the Determination of Sertindole. (2016).

- Microbial Degradation of Indole and Its Deriv

- Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticill

- Stability-indicating chromatographic methods for the determin

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- 3-HYDROXYINDOLE-2-CARBOXYLIC ACID METHYL ESTER CAS. (n.d.). ChemicalBook.

- Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2022). Chemical Engineering Transactions.

- Indole Test Protocol. (2009). American Society for Microbiology.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing.

- octahydroindole-2-carboxylic acid derivatives for drug discovery. (n.d.). Benchchem.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2023). MDPI.

- Degradation of substituted indoles by an indole-degrading methanogenic consortium. (n.d.). Applied and Environmental Microbiology.

- Kinetic versus thermodynamic polymorph stabilization of a tri-carboxylic acid derivative at the solid–liquid interface. (n.d.). RSC Publishing.

- Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses.

- Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives. (n.d.). Journal of Physical Chemistry A.

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). MDPI.

- Experimental study on the energetics of two indole derivatives: Standard molar enthalpies of formation of indole-2-carboxylic acid and indole-3-carboxaldehyde. (2025).

- Characterization of the pH‐dependent protein stability of 3α‐hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry. (n.d.). Protein Science.

- Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. (n.d.).

- (S)-Indoline-2-Carboxylic Acid: On the Reactivity of. (2024).

- The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. (2025).

- indole-2-carboxylic acid. (n.d.). The Good Scents Company.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). PubMed.

- Microbial Degradation of Indole and Its Deriv

- Thermal Stabilization of Polyhydroxyalkanoates by Washing with Acid. (n.d.).

- Thermal Stability and Flammability Behavior of Poly(3-hydroxybutyrate) (PHB) Based Composites. (2019). MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Stability-indicating chromatographic methods for the determination of sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. scispace.com [scispace.com]

- 12. cetjournal.it [cetjournal.it]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The 6-Bromoindole Scaffold: A Privileged Motif in Marine Natural Products and Modern Medicinal Chemistry

Executive Summary

The indole nucleus is universally recognized as a "privileged structure" in medicinal chemistry, serving as the foundational architecture for numerous therapeutics. Among its halogenated variants, the 6-bromo-substituted indole scaffold is of particular interest to drug development professionals[1]. The strategic placement of a bromine atom at the C-6 position fundamentally alters the molecule's electronic distribution, enhances its lipophilicity, and provides a highly polarizable surface capable of forming specific halogen bonds with protein targets[2].

This technical guide provides an in-depth mechanistic and synthetic analysis of 6-bromoindole derivatives. By synthesizing field-proven insights with rigorous experimental protocols, this document serves as a comprehensive resource for researchers looking to harness the biological and chemical versatility of the 6-bromoindole scaffold.

Marine Origins and Evolutionary Causality

Marine organisms, particularly deep-water sponges and tunicates, have evolved to utilize the abundant bromide ions in seawater (approximately 65 mg/L) to synthesize halogenated secondary metabolites[3]. The evolutionary causality behind this bromination is clear: the bulky halogen atom enhances metabolic stability against marine proteases and significantly increases binding affinity to biological targets via steric and electronic effects[2].

-

Geodia barretti : This marine sponge yields a plethora of 6-bromoindole alkaloids, including the recently isolated Geobarrettin D. This compound features a rare purinium herbipoline moiety attached to the 6-bromoindole core and exhibits potent anti-inflammatory activity by selectively decreasing the secretion of the pro-inflammatory cytokine IL-12p40 in human dendritic cells[1].

-

Dicathais orbita : An Australian marine mollusc that produces brominated precursors to the historic dye Tyrian purple. Its extracts contain 6-bromoindole and 6-bromoisatin, both of which serve as potent anti-inflammatory drug leads[4].

-

Aplidium meridianum : A tunicate that produces meridianins—a class of 3-(pyrimid-4-yl)indoles often brominated at the C-5 or C-6 positions. These compounds are potent inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3)[3].

Mechanistic Pathways & Target Engagement

The biological efficacy of 6-bromoindoles is dictated by the halogen's ability to anchor the molecule within hydrophobic enzyme pockets. Furthermore, the electron-withdrawing nature of the bromine atom modulates the pKa of the indole N-H, strengthening its capacity as a hydrogen bond donor[2].

Anti-Inflammatory Action via NFκB Modulation

In macrophages stimulated by lipopolysaccharides (LPS), the NFκB signaling cascade is triggered, leading to the transcription of pro-inflammatory cytokines. Simple brominated indoles, such as 6-bromoindole, directly interfere with this pathway. Mechanistically, they prevent the degradation of the IκB inhibitory complex or block the nuclear translocation of free NFκB, thereby silencing the inflammatory response at the transcriptional level[4].

Caption: NFκB signaling pathway modulation by 6-bromoindole derivatives.

Quantitative Biological Activity

The structural versatility of the 6-bromoindole scaffold allows it to be tuned for highly specific biological applications, ranging from oncology to agricultural fungicides[2][5]. The table below summarizes the quantitative efficacy of key derivatives.

| Compound / Derivative | Biological Target / System | Activity Metric | Value | Reference |

| 6-Bromoindole (I) | Botrytis cinerea (Mycelial growth) | EC50 | 11.62 µg/mL | [2] |

| 3-Acetyl-6-bromoindole | Botrytis cinerea (Spore germination) | Inhibition % | 100% | [2] |

| 6-Bromoindole | RAW264.7 Macrophages (NFκB) | Translocation Inhibition | 63.2% (at 40 µg/mL) | [4] |

| 6-Bromoisatin | RAW264.7 Macrophages (NFκB) | Translocation Inhibition | 60.7% (at 40 µg/mL) | [4] |

| Geobarrettin D | Human Dendritic Cells | IL-12p40 Reduction | Active | [1] |

| Compound 43 (Indole deriv.) | LSD1 (Cancer Epigenetic Target) | IC50 | 0.050 µM | [5] |

Synthetic Strategies: Functionalization and Cross-Coupling

From a synthetic standpoint, the C-Br bond in 6-bromoindoles is a highly reactive handle for late-stage diversification. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) allow for the rapid assembly of complex bis(indole) frameworks without the need for nitrogen protection[6].

Causality in Halogen-Selective Cross-Coupling

The oxidative addition of Pd(0) into a carbon-halogen bond is highly sensitive to the bond dissociation energy (C-I < C-Br < C-Cl). In complex total syntheses, such as the Stoltz group's synthesis of the marine alkaloid Dragmacidin D, temperature-controlled, halogen-selective Suzuki cross-couplings are employed. By strictly controlling the thermal energy of the system, the catalyst selectively inserts into the C-Br bond of the indole while leaving stronger C-Cl bonds on adjacent pyrazine rings entirely intact[7][8].

Caption: Step-by-step workflow for Pd-catalyzed Suzuki cross-coupling of 6-bromoindoles.

Validated Experimental Protocols

As a Senior Application Scientist, it is critical to ensure that experimental methodologies are not just a list of steps, but a self-validating system where the causality of each reagent is understood.

Protocol 1: Microwave-Assisted Synthesis of 3-Acyl-6-bromoindoles[2]

Objective: Regioselective C-3 acylation of the 6-bromoindole core without N-protection. Causality: Traditional Friedel-Crafts acylations require harsh Lewis acids (e.g., AlCl3) that cause polymerization or dehalogenation. Utilizing Y(OTf)3 as a mild, water-tolerant Lewis acid prevents degradation. The ionic liquid [BMI]BF4 acts as a microwave susceptor, rapidly converting electromagnetic energy into thermal energy, drastically reducing reaction time while stabilizing the polar Wheland intermediate.

-

Preparation: In a 10 mL microwave-transparent vessel, combine 6-bromoindole (1.0 mmol) and the desired acid anhydride (1.0 mmol). Rationale: Equimolar stoichiometry prevents over-acylation.

-

Catalyst & Solvent Addition: Add Y(OTf)3 (0.01 mmol, 1 mol%) and [BMI]BF4 (1.0 mmol). Rationale: The low catalyst loading is sufficient due to the highly activating nature of the ionic liquid matrix.

-

Microwave Activation: Seal the vessel and irradiate in a microwave synthesizer (e.g., CEM Discover) at 100 °C for 10-15 minutes. Self-Validation: Monitor the reaction pressure and temperature curves in real-time; a sudden pressure spike indicates solvent degradation, requiring immediate power modulation.

-

Workup & Isolation: Extract the mixture with ethyl acetate. The ionic liquid and catalyst partition into the aqueous phase, allowing for easy recovery. Self-Validation: Perform TLC (Hexane:EtOAc). The disappearance of the high-Rf 6-bromoindole spot and the appearance of a UV-active, lower-Rf product spot confirms conversion.

Protocol 2: Halogen-Selective Suzuki-Miyaura Cross-Coupling[9]

Objective: Chemoselective arylation at the C-6 position of a brominated indole, leaving other reactive centers intact.

-

Degassing (Critical Step): Charge a vial with the 6-bromoindole derivative (1 equiv), arylboronic acid (3 equiv), and Pd(PPh3)4 (15 mol%). Evacuate and backfill with N2 three times. Rationale: Pd(PPh3)4 is highly susceptible to oxidation by atmospheric O2, which forms catalytically inactive Pd black.

-

Solvent Addition: Add deoxygenated benzene, methanol, and 2 M aqueous Na2CO3. Sparge the mixture with argon for 3 minutes. Rationale: The biphasic system requires methanol as a phase-transfer cosolvent. Na2CO3 facilitates the transmetalation step by forming a reactive boronate complex.

-

Thermal Activation: Seal the vial and heat at 50 °C for 84 hours. Causality: The relatively low temperature (50 °C instead of reflux) is deliberately chosen to maintain halogen selectivity, preventing the activation of stronger C-Cl bonds present on complex coupling partners.

-

Quench and Purification: Cool to 23 °C, quench with 10% aqueous citric acid to neutralize the base, and extract. Self-Validation: Analyze the crude mixture via LC-MS. The presence of the desired mass with the correct isotopic pattern (if other halogens remain) validates the chemoselectivity of the coupling.

Conclusion

The 6-bromoindole scaffold represents a perfect intersection of evolutionary biology and synthetic chemistry. Whether acting as a potent kinase inhibitor, an anti-inflammatory agent, or a highly reactive synthetic intermediate, understanding the steric and electronic causality of the C6-bromine atom is essential for modern drug discovery. By leveraging advanced synthetic techniques like microwave-assisted functionalization and halogen-selective cross-coupling, researchers can rapidly expand the chemical space of this privileged structure.

References

-

Synthesis of 6- and 7-Arylindoles via Palladium-Catalyzed Cross-Coupling of 6- and 7-Bromoindole with Arylboronic Acids. thieme-connect.com. 6

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). nih.gov. 5

-

Novel Arylindigoids by Late‐Stage Derivatization of Biocatalytically Synthesized Dibromoindigo. d-nb.info.

-

6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. nih.gov. 9

-

Geobarrettin D, a Rare Herbipoline-Containing 6-Bromoindole Alkaloid from Geodia barretti. mdpi.com. 1

-

Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. nih.gov. 4

-

10 Step Asymmetric Total Synthesis and Stereochemistry of (+)-Dragmacidin D. nih.gov. 7

-

Ni-Catalyzed Reductive and Merged Photocatalytic Cross-Coupling Reactions toward sp3/sp2-Functionalized Isoquinolones. acs.org. 10

-

Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. mdpi.com. 2

-

Halogenated Indole Alkaloids from Marine Invertebrates. mdpi.com. 3

-

CAS 103858-53-3: Ethyl 6-bromoindole-2-carboxylate. cymitquimica.com. 11

-

The formal total synthesis of dragmacidin B, trans-dragmacidin C, and cis- and trans-dihydrohamacanthins A. caltech.edu. 8

-

Exploring Marine Alkaloids: A Natural Approach to Cancer Treatment. dntb.gov.ua. 12

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. 10 Step Asymmetric Total Synthesis and Stereochemistry of (+)-Dragmacidin D - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 9. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CAS 103858-53-3: Ethyl 6-bromoindole-2-carboxylate [cymitquimica.com]

- 12. Exploring Marine Alkaloids: A Natural Approach to Cancer Treatment [ouci.dntb.gov.ua]

The Ionization Dynamics of 6-Bromo-3-hydroxy-1H-indole-2-carboxylic Acid: A Technical Guide to pKa Values and Speciation

Executive Summary

6-Bromo-3-hydroxy-1H-indole-2-carboxylic acid (CAS: 876480-09-0) is a highly specialized halogenated indoxyl derivative. Structurally related to the precursors of Tyrian purple (6,6'-dibromoindigo) and various indigogenic chromogenic substrates, understanding its ionization states is critical for optimizing synthetic yields, chromatographic separations, and biological assays. This whitepaper provides an in-depth analysis of its pKa values, the mechanistic causality behind its ionization states, and a self-validating experimental protocol for empirical determination.

Structural Chemistry & Tautomeric Equilibrium

Before evaluating the pKa values, one must account for the tautomeric nature of the 3-hydroxyindole core. The molecule exists in an equilibrium between the enol form (3-hydroxyindole) and the keto form (3-oxoindoline).

However, in 6-Bromo-3-hydroxy-1H-indole-2-carboxylic acid, the equilibrium is overwhelmingly driven toward the enol form. Causality: The 2-carboxylic acid group acts as a potent hydrogen bond acceptor, forming a stable 6-membered intramolecular hydrogen bond with the 3-hydroxyl group. This locks the molecule into the aromatic enol configuration, meaning our pKa determinations must focus on the deprotonation of the carboxylic acid and the phenolic-like 3-hydroxyl group, rather than a keto alpha-carbon.

Mechanistic Causality of Ionization States (pKa Analysis)

The molecule possesses three potential sites of ionization, but only two are physiologically and experimentally relevant in aqueous environments.

pKa1: The 2-Carboxylic Acid (Predicted ~3.5)

Aliphatic carboxylic acids typically exhibit pKa values around 4.5 to 5.0. However, the pKa of the 2-carboxylic acid in this indole system is significantly lower (more acidic).

-

Mechanistic Driver: The

hybridized indole ring acts as an electron-withdrawing group via resonance. Furthermore, the highly electronegative bromine atom at the C6 position exerts a strong inductive pull (

pKa2: The 3-Hydroxyl Group (Predicted ~8.1)

The baseline pKa for the hydroxyl group of unsubstituted indoxyl (3-hydroxyindole) is empirically established at 10.46[1].

-

Mechanistic Driver: The introduction of the 2-carboxylic acid group (even in its deprotonated carboxylate state) and the 6-bromo group drastically alters the electron density of the pyrrole ring. The 6-bromo group's inductive withdrawal stabilizes the negative charge of the phenoxide-like enolate formed upon deprotonation. Data from structural analogs, such as 3-hydroxyindole-2-carboxylic acid methyl ester (predicted pKa 8.32)[2], strongly supports this. The additional

effect of the 6-bromo substitution further depresses this value to an estimated 8.1.

pKa3: The Indole Nitrogen (Predicted >15)

Deprotonation of the indole

Quantitative Data: Structural Analog Comparison

To establish a highly authoritative baseline, we compare the target molecule against verified structural analogs.

| Compound | pKa1 (COOH) | pKa2 (3-OH) | Reference Source |

| Indoxyl (3-hydroxyindole) | N/A | 10.46 | Benchchem[1] |

| 3-Hydroxyindole-2-carboxylic acid methyl ester | N/A (Methylated) | 8.32 | ChemicalBook[2] |

| 5-Hydroxyindole-3-carboxylic acid | 3.99 | >9.0 | Guidechem[3] |

| 6-Bromo-3-hydroxy-1H-indole-2-carboxylic acid | ~3.5 | ~8.1 | Derived via Hammett/Inductive analysis |

Speciation and pH-Dependent Behavior

Understanding the exact species present at a given pH is critical for extraction and chromatography.

-

pH < 3.5: The molecule is fully protonated and neutral, exhibiting poor aqueous solubility.

-

pH 4.0 - 7.5: The mono-anionic state dominates. The carboxylate is formed, increasing aqueous solubility.

-

pH > 8.5: The di-anionic state dominates, with both the carboxylate and the 3-phenoxide groups deprotonated.

Fig 1: pH-dependent speciation and ionization flow of 6-Bromo-3-hydroxy-indole-2-carboxylic acid.

Self-Validating Experimental Protocol for pKa Determination

Because indoxyl derivatives are notoriously prone to oxidative dimerization (forming indigo dyes) in alkaline solutions, standard open-air titrations will fail. The following step-by-step methodology utilizes an inert atmosphere and orthogonal validation to ensure a self-validating, E-E-A-T compliant system.

Fig 2: Self-validating experimental workflow for multi-modal pKa determination.

Step-by-Step Methodology: UV-Vis / Potentiometric Titration (D-PAS)

Step 1: Anaerobic Sample Preparation

-

Prepare a 1 mM solution of 6-Bromo-3-hydroxy-1H-indole-2-carboxylic acid in a 50:50 Methanol/Water cosolvent system (required due to the poor solubility of the neutral

species). -

Critical Action: Purge the solvent continuously with ultra-pure Argon for 30 minutes prior to dissolution. Indoxyls rapidly oxidize to 6,6'-dibromoindigo in the presence of

and base.

Step 2: Potentiometric Titration

-

Transfer the solution to a jacketed titration vessel maintained at exactly 25.0°C.

-

Maintain a positive Argon headspace.

-

Titrate using

-free 0.1 M NaOH (standardized) from pH 2.0 to 11.0, recording the volume of titrant vs. pH.

Step 3: Coupled UV-Vis Spectrophotometry

-

Utilize a dip-probe UV-Vis spectrophotometer synchronized with the autotitrator.

-

Record the absorption spectra at intervals of 0.2 pH units.

-

Causality Check: Look for clean isosbestic points. The deprotonation of the 3-OH group will cause a significant bathochromic shift (red shift) in the

due to the extended conjugation of the resulting phenoxide anion. If a peak emerges near ~600 nm, oxidation to an indigo dye has occurred, and the run must be discarded.

Step 4: Data Regression

-

Plot the absorbance at the new

(representing the -

Fit the sigmoidal curve using the Henderson-Hasselbalch equation (

) to extract the precise pKa2 value. Extrapolate the cosolvent pKa back to zero-percent organic modifier (Yasuda-Shedlovsky extrapolation) to find the true aqueous pKa.

Step 5: Orthogonal Validation via

-

To definitively prove which proton is lost at pH 8.1, conduct a micro-titration in

/ -

Track the chemical shift of the C4 and C7 aromatic protons. Deprotonation of the 3-OH group will cause a distinct upfield shift (shielding) of the C4 proton due to the increased electron density pushed into the aromatic ring by the phenoxide oxygen, validating the site of ionization.

References

- Benchchem. "The Solubility of Indoxyl: A Comprehensive Technical Guide." Benchchem.

- ChemicalBook. "3-HYDROXYINDOLE-2-CARBOXYLIC ACID METHYL ESTER CAS." ChemicalBook.

- Guidechem. "5-HYDROXYINDOLE-3-CARBOXYLIC ACID." Guidechem.

- BLD Pharm. "876480-09-0 | this compound." BLD Pharm.

Sources

A Technical Guide to the Biological Activity Potential of 6-Bromo-3-Hydroxyindole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents. The strategic introduction of a bromine atom, particularly at the C-6 position, coupled with functionalization at the C-3 position with a hydroxyl group, gives rise to the 6-bromo-3-hydroxyindole class of compounds. These molecules, found in marine organisms and accessible through synthetic routes, exhibit a remarkable spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of these derivatives. We will delve into their potent anti-inflammatory, anticancer, and antimicrobial properties, supported by detailed experimental protocols, mechanistic diagrams, and a summary of quantitative data to guide future research and drug development efforts in this promising chemical space.

The Privileged Indole Scaffold and the Influence of Bromination

The Indole Nucleus in Medicinal Chemistry

Indole and its derivatives are ubiquitous in nature and are integral components of many biologically active compounds, including the amino acid tryptophan, neurotransmitters like serotonin, and numerous alkaloids.[3] This heterocyclic scaffold's unique electronic properties and its ability to participate in various non-covalent interactions make it a cornerstone in drug design, leading to a wide array of approved drugs with diverse therapeutic applications.

The Role of Halogenation in Modulating Bioactivity

The introduction of halogen atoms into a pharmacophore is a time-tested strategy in medicinal chemistry to enhance biological activity.[2] Bromine, in particular, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through steric and electronic effects.[4] Marine organisms, existing in a bromine-rich environment, are a prolific source of brominated secondary metabolites, especially bromoalkaloids, which often display potent bioactivities not seen in their non-halogenated counterparts.[2]

Focus on 6-Bromo-3-Hydroxyindoles: A Promising Chemical Space

The 6-bromo-3-hydroxyindole core combines the privileged indole scaffold with the bioactivity-enhancing properties of bromine. The hydroxyl group at the C-3 position adds a critical hydrogen bonding capability and can serve as a key interaction point with enzyme active sites or receptors. This specific combination of structural features has led to the discovery of derivatives with significant therapeutic potential.

Sources and Synthesis

Natural Occurrence: Treasures from the Sea

Marine invertebrates, particularly sponges and cyanobacteria, are the primary natural sources of 6-bromo-3-hydroxyindole derivatives. These organisms have evolved complex biosynthetic pathways to produce these compounds, likely as a chemical defense mechanism.[5]

-

Marine Sponges: The sub-Arctic sponge Geodia barretti has been a notable source, yielding a variety of 6-bromoindole alkaloids.[6][7] One of its metabolites, geobarrettin A, possesses a 3-hydroxy-2-oxindole skeleton, a close structural relative of the core topic.[7] Similarly, the sponge Pleroma menoui from the Coral Sea was found to contain 3-hydroxyacetyl-6-bromoindole.[8]

-

Cyanobacteria: The cyanobacterium Anabaena constricta produces an extracellular metabolite identified as 6-bromo-3-hydroxy-3-methyl-indol-2-one, known as bromoanaindolone, which exhibits antimicrobial properties.[9]

Synthetic Strategies

While natural sources provide invaluable structural diversity, chemical synthesis is essential for producing sufficient quantities for extensive biological evaluation and for creating novel analogs. The versatile starting material, 6-bromoindole, is often employed in multi-step syntheses.[10][11]

A common strategy involves the functionalization of the C-3 position of the 6-bromoindole ring. For instance, applying o-nitrotoluene as a starting material, 6-bromo-indole-3-carbinol (a hydroxymethyl derivative) was synthesized through a sequence including bromination, condensation, cyclization, Vilsmeier-Haack formylation, and reduction.[12] Microwave-assisted Friedel-Crafts acylation at the C-3 position using various anhydrides represents an efficient and green methodology to produce 3-acyl-6-bromoindoles, which can be precursors to 3-hydroxy derivatives.[4][13]

Spectrum of Biological Activities

Derivatives of 6-bromo-3-hydroxyindole have demonstrated a wide range of potent biological effects, positioning them as attractive candidates for drug discovery programs.

Anti-inflammatory Potential

Several 6-bromoindole alkaloids isolated from the marine sponge Geodia barretti have shown significant anti-inflammatory activity.[6][14] These compounds were found to modulate the function of human monocyte-derived dendritic cells (DCs), which are key initiators of adaptive immune responses.[15] Specifically, certain derivatives reduced the secretion of the pro-inflammatory cytokine IL-12p40 by DCs.[14] When these treated DCs were co-cultured with T cells, they induced a reduction in Th1 differentiation, a key pathway in many inflammatory disorders.[14][15]

Anticancer Activity

The anticancer potential of brominated indole derivatives is a rapidly growing field of research.

-

Apoptosis Induction: The marine bisindole alkaloid, 2,2-bis(6-bromo-3-indolyl) ethylamine, induces apoptosis in human myelomonocytic lymphoma cells.[16] Its mechanism involves the inhibition of anti-apoptotic proteins Bcl-2 and Bcl-xL while increasing the levels of the pro-apoptotic protein Bax.[16][17]

-

Antiproliferative Effects: Synthetic derivatives of indole phytoalexins containing the 6-bromoindole moiety have been evaluated for their anticancer profiles, demonstrating antiproliferative effects against various cancer cell lines.[17][18]

Antimicrobial and Antibiofilm Efficacy

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. 6-bromoindole derivatives have shown promise in this area.

-

Antibacterial and Antifungal Activity: 6-bromo-3-hydroxy-3-methyl-indol-2-one from Anabaena constricta displayed both anticyanobacterial and antibacterial activity.[9] Synthetic 3-acyl-6-bromoindoles have demonstrated potent fungicidal activity against devastating plant pathogens like Botrytis cinerea and Monilinia fructicola.[4] Other derivatives exhibit intrinsic activity against Gram-positive bacteria such as Staphylococcus aureus.[19]

-

Antibiofilm Properties: The marine alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine not only inhibits the formation of biofilms by pathogens like E. coli, S. aureus, and Candida albicans but can also disaggregate pre-formed biofilms.[20]

-

Antibiotic Potentiation: Certain 6-bromoindole derivatives act as antibiotic potentiators. They can enhance the efficacy of conventional antibiotics against resistant bacteria by inhibiting bacterial cystathionine-γ-lyase, an enzyme involved in producing H₂S, which protects microbes from oxidative stress.[21]

Mechanisms of Action: A Deeper Dive

Understanding the molecular mechanisms by which these compounds exert their effects is crucial for their development as therapeutic agents.

Modulation of Inflammatory Pathways